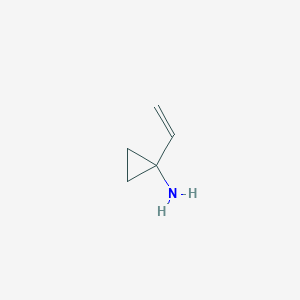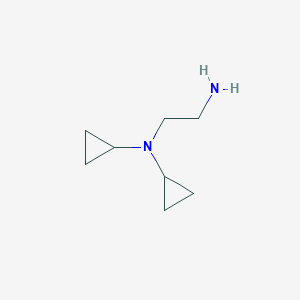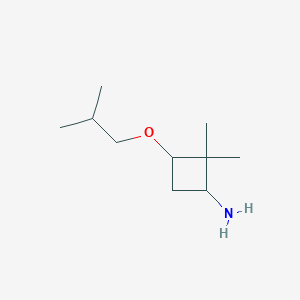![molecular formula C11H14ClNO3 B1464001 2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide CAS No. 1226115-30-5](/img/structure/B1464001.png)
2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide
Vue d'ensemble
Description
2-Chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide, commonly referred to as CMPEA, is a synthetic compound used in various scientific research applications. Its structure consists of a chlorine atom, an amide group, and an ethyl ester side chain. This compound has been used in a variety of studies, ranging from biochemical to physiological applications.
Applications De Recherche Scientifique
CMPEA has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and in the study of lipid metabolism. It has also been used in the study of signal transduction pathways and in the development of new drugs. Additionally, CMPEA has been used in the study of the effects of environmental pollutants on human health.
Mécanisme D'action
The mechanism of action of CMPEA is not yet fully understood. It is believed that CMPEA binds to certain proteins and enzymes, resulting in their inhibition. This inhibition can have a variety of effects on the body, depending on the target proteins and enzymes. Additionally, CMPEA has been shown to interact with certain signal transduction pathways, which can lead to changes in gene expression and other physiological processes.
Effets Biochimiques Et Physiologiques
CMPEA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit certain enzymes and proteins, resulting in changes in metabolic pathways. Additionally, CMPEA has been shown to interact with certain signal transduction pathways, resulting in changes in gene expression. These changes can lead to changes in the body’s physiology, such as changes in blood pressure, heart rate, and respiration.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CMPEA in lab experiments has both advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively non-toxic and is not known to have any significant side effects. However, one of the main limitations is that its mechanism of action is not yet fully understood, making it difficult to predict the effects of CMPEA on the body.
Orientations Futures
Given the potential of CMPEA, there are a number of potential future directions for its use. One potential direction is the use of CMPEA in the development of new drugs and therapies. Additionally, further research could be done to elucidate the mechanism of action of CMPEA, as well as its effects on signal transduction pathways and gene expression. Additionally, CMPEA could be used in the study of the effects of environmental pollutants on human health. Finally, CMPEA could be used in the study of the effects of certain drugs on the body, as well as in the development of new drugs and therapies.
Propriétés
IUPAC Name |
2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-9-3-2-4-10(7-9)16-6-5-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSYXQDFTSYFIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride](/img/structure/B1463927.png)
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1463928.png)


amine](/img/structure/B1463932.png)




